Cas no 96149-05-2 (Butanedioic acid,bis[(1S,2R,5S)-5-methyl-2-(1-methylethyl)cyclohexyl] ester (9CI))

Butanedioic acid, bis[(1S,2R,5S)-5-methyl-2-(1-methylethyl)cyclohexyl] ester (9CI), is a diester derivative of succinic acid and menthol isomers. This compound exhibits notable stability and controlled release properties due to its esterified structure, making it suitable for applications requiring prolonged action or targeted delivery. Its chiral centers and cyclohexyl backbone contribute to selective reactivity and potential use in stereospecific synthesis. The lipophilic nature of the isopropyl and methyl substituents enhances solubility in nonpolar matrices, facilitating incorporation into hydrophobic formulations. This ester may serve as an intermediate in fragrance, pharmaceutical, or specialty chemical synthesis, where its structural rigidity and functional group compatibility are advantageous.
Butanedioic acid,bis[(1S,2R,5S)-5-methyl-2-(1-methylethyl)cyclohexyl] ester (9CI) structure
96149-05-2 structure
Product Name:Butanedioic acid,bis[(1S,2R,5S)-5-methyl-2-(1-methylethyl)cyclohexyl] ester (9CI)
CAS No:96149-05-2
MF:C24H42O4
MW:394.587888240814
MDL:MFCD00064534
CID:800084
PubChem ID:24858491
Update Time:2025-08-05

Butanedioic acid,bis[(1S,2R,5S)-5-methyl-2-(1-methylethyl)cyclohexyl] ester (9CI) Chemical and Physical Properties

Names and Identifiers

    • Butanedioic acid,bis[(1S,2R,5S)-5-methyl-2-(1-methylethyl)cyclohexyl] ester (9CI)
    • (1S)-(+)-Dimenthyl succinate
    • Bis[(1S,2S,5R)-2-isopropyl-5-methylcyclohexyl] succinate
    • SCHEMBL7998364
    • 96149-05-2
    • (1S)-(+)-Dimenthylsuccinate
    • AKOS015913696
    • bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl)succinate
    • 34212-59-4
    • bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate
    • (1S)-(+)-Dimenthyl succinate, 99%
    • MFCD00064534
    • MDL: MFCD00064534
    • Inchi: 1S/C24H42O4/c1-15(2)19-9-7-17(5)13-21(19)27-23(25)11-12-24(26)28-22-14-18(6)8-10-20(22)16(3)4/h15-22H,7-14H2,1-6H3/t17-,18?,19?,20?,21?,22?/m0/s1
    • InChI Key: YZXZAUAIVAZWFN-JOYQUEBISA-N
    • SMILES: O(C(CCC(=O)OC1C[C@@H](C)CCC1C(C)C)=O)C1CC(C)CCC1C(C)C

Computed Properties

  • Exact Mass: 394.30830982g/mol
  • Monoisotopic Mass: 394.30830982g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 9
  • Complexity: 467
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 5
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.8
  • Topological Polar Surface Area: 52.6Ų

Experimental Properties

  • Color/Form: solid
  • Density: 0.9873 (rough estimate)
  • Melting Point: 62-64 °C (lit.)
  • Boiling Point: 200-205 °C/2 mmHg(lit.)
  • Flash Point: 215.5°C
  • Refractive Index: 1.4460 (estimate)
  • Optical Activity: [α]20/D +89°, c = 5 in chloroform

Butanedioic acid,bis[(1S,2R,5S)-5-methyl-2-(1-methylethyl)cyclohexyl] ester (9CI) Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3

Butanedioic acid,bis[(1S,2R,5S)-5-methyl-2-(1-methylethyl)cyclohexyl] ester (9CI) Pricemore >>

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Additional information on Butanedioic acid,bis[(1S,2R,5S)-5-methyl-2-(1-methylethyl)cyclohexyl] ester (9CI)

Butanedioic acid, bis[(1S,2R,5S)-5-methyl-2-(1-methylethyl)cyclohexyl] ester (9CI) and CAS No. 96149-05-2: A Comprehensive Overview

Butanedioic acid, bis[(1S,2R,5S)-5-methyl-2-(1-methylethyl)cyclohexyl] ester (9CI), a compound with the CAS number 96149-05-2, has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural properties and potential applications. This compound belongs to a class of molecules that exhibit complex stereochemistry, which is a critical factor in determining their biological activity and interaction with biological targets.

The molecular structure of Butanedioic acid, bis[(1S,2R,5S)-5-methyl-2-(1-methylethyl)cyclohexyl] ester (9CI) features a central butanedioic acid backbone, which is esterified at both carboxyl groups with the enantiomerically pure cyclohexyl side chains. The stereochemistry of the cyclohexyl groups, specifically the configuration at the 1S, 2R, and 5S positions, plays a crucial role in modulating the compound's pharmacokinetic and pharmacodynamic properties. This precise stereochemical arrangement is often a result of advanced synthetic methodologies that ensure high enantiomeric purity, which is essential for pharmaceutical applications.

In recent years, there has been a growing interest in the development of chiral drugs due to their improved efficacy and reduced side effects compared to their racemic counterparts. The compound 96149-05-2 exemplifies this trend by incorporating a highly specific stereochemical framework that could potentially enhance its bioactivity. Research has shown that such chiral molecules can interact more selectively with biological receptors, leading to better therapeutic outcomes.

The synthesis of Butanedioic acid, bis[(1S,2R,5S)-5-methyl-2-(1-methylethyl)cyclohexyl] ester (9CI) involves multi-step organic reactions that require careful control of reaction conditions to achieve the desired stereochemical outcome. Advanced techniques such as asymmetric synthesis and chiral auxiliary methods are often employed to ensure the high enantiomeric purity of the final product. These synthetic strategies are critical in pharmaceutical research as they allow for the production of compounds with tailored biological properties.

Recent studies have explored the potential applications of this compound in various therapeutic areas. For instance, its structural motif suggests potential activity as an enzyme inhibitor or a modulator of signaling pathways. The cyclohexyl side chains can interact with specific binding pockets on enzymes or receptors, leading to altered biological function. Such interactions are being investigated for their potential in treating diseases such as cancer, inflammation, and neurological disorders.

The pharmacological profile of CAS No. 96149-05-2 is further enhanced by its solubility characteristics. The esterification of the carboxyl groups improves water solubility compared to free carboxylic acids, which is advantageous for drug formulation and delivery. This property allows for better absorption and distribution within the body, potentially leading to improved therapeutic efficacy.

In addition to its pharmacological potential, Butanedioic acid, bis[(1S,2R,5S)-5-methyl-2-(1-methylethyl)cyclohexyl] ester (9CI) has also been studied for its role in chemical biology research. Its complex stereochemistry makes it a valuable tool for understanding enzyme mechanisms and substrate recognition. By studying how this compound interacts with biological targets, researchers can gain insights into fundamental biological processes and develop new strategies for drug discovery.

The compound's unique structural features also make it an interesting candidate for material science applications. The rigid cyclohexane ring system can contribute to the stability and specificity of molecular interactions, making it useful in designing novel materials with tailored properties. Such materials could find applications in areas such as catalysis, sensors, and polymer science.

The future prospects for CAS No. 96149-05-2 are promising as ongoing research continues to uncover new applications and refine synthetic methodologies. Advances in computational chemistry and high-throughput screening techniques are expected to accelerate the discovery of new derivatives with enhanced biological activity. Additionally, collaborations between academia and industry will likely drive innovation in translating laboratory findings into clinical applications.

In conclusion, Butanedioic acid, bis[(1S,2R,5S)-5-methyl-2-(1-methylethyl)cyclohexyl] ester (9CI), represented by CAS number 96149-05-2, is a compound of significant interest due to its complex stereochemistry and potential therapeutic applications. Its synthesis involves advanced organic chemistry techniques that ensure high enantiomeric purity, which is crucial for pharmaceutical development. Ongoing research continues to explore its pharmacological properties and expand its range of potential uses in medicine and material science.

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